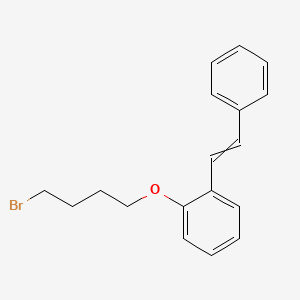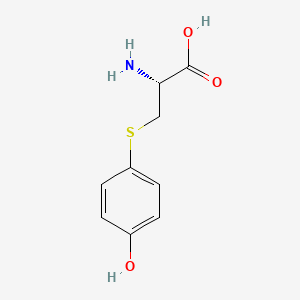
(E)-1-(3-Nitrophenyl)-2-(4,6,8-trimethylazulen-1-yl)diazene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-(3-Nitrophenyl)-2-(4,6,8-trimethylazulen-1-yl)diazene is an organic compound that belongs to the class of azobenzenes. Azobenzenes are characterized by the presence of a diazene group (N=N) linking two aromatic rings. This particular compound features a nitrophenyl group and a trimethylazulenyl group, making it unique in its structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-1-(3-Nitrophenyl)-2-(4,6,8-trimethylazulen-1-yl)diazene typically involves the following steps:
Diazotization: The process begins with the diazotization of 3-nitroaniline. This involves treating 3-nitroaniline with sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 4,6,8-trimethylazulene in an alkaline medium to form the desired azobenzene compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: (E)-1-(3-Nitrophenyl)-2-(4,6,8-trimethylazulen-1-yl)diazene can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Nitric acid (HNO3), sulfuric acid (H2SO4), halogens (Cl2, Br2)
Major Products:
Reduction: (E)-1-(3-Aminophenyl)-2-(4,6,8-trimethylazulen-1-yl)diazene
Substitution: Various substituted derivatives depending on the electrophile used
Scientific Research Applications
(E)-1-(3-Nitrophenyl)-2-(4,6,8-trimethylazulen-1-yl)diazene has several scientific research applications, including:
Chemistry: Used as a photochromic compound in studies related to light-induced molecular switches and sensors.
Biology: Investigated for its potential as a photosensitive agent in biological systems, particularly in the study of light-regulated biological processes.
Medicine: Explored for its potential use in photodynamic therapy, where light activation can trigger therapeutic effects.
Industry: Utilized in the development of advanced materials, such as photoresponsive polymers and coatings.
Mechanism of Action
The mechanism of action of (E)-1-(3-Nitrophenyl)-2-(4,6,8-trimethylazulen-1-yl)diazene involves its ability to undergo reversible photoisomerization. Upon exposure to light, the compound can switch between its E (trans) and Z (cis) isomers. This photoisomerization can modulate the compound’s physical and chemical properties, making it useful in various applications. The molecular targets and pathways involved depend on the specific application, such as interacting with biological molecules in photodynamic therapy or altering material properties in industrial applications.
Comparison with Similar Compounds
Azobenzene: The parent compound of the azobenzene family, lacking the nitrophenyl and trimethylazulenyl groups.
Disperse Orange 3: A commercially used azobenzene dye with different substituents on the aromatic rings.
4,4’-Dinitroazobenzene: An azobenzene derivative with nitro groups on both aromatic rings.
Uniqueness: (E)-1-(3-Nitrophenyl)-2-(4,6,8-trimethylazulen-1-yl)diazene is unique due to the presence of both a nitrophenyl group and a trimethylazulenyl group
Properties
CAS No. |
65937-10-2 |
|---|---|
Molecular Formula |
C19H17N3O2 |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
(3-nitrophenyl)-(4,6,8-trimethylazulen-1-yl)diazene |
InChI |
InChI=1S/C19H17N3O2/c1-12-9-13(2)17-7-8-18(19(17)14(3)10-12)21-20-15-5-4-6-16(11-15)22(23)24/h4-11H,1-3H3 |
InChI Key |
LLWSYOOKPPYBLH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=CC(=C2C(=C1)C)N=NC3=CC(=CC=C3)[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Hydroxytetracyclo[3.2.0.0~2,7~.0~4,6~]heptane-2-carboxylic acid](/img/structure/B14461153.png)
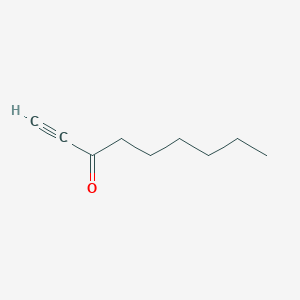
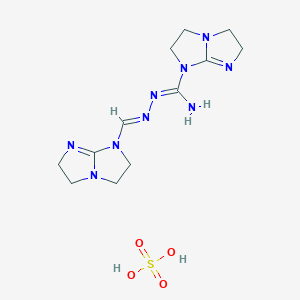
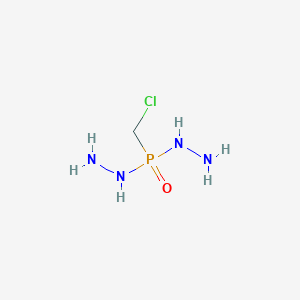
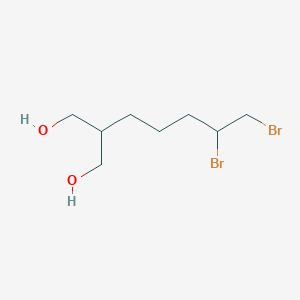
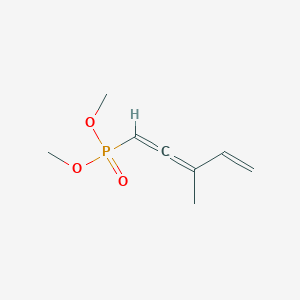
![Benzenesulfonic acid, [[(chloroacetyl)amino]methyl][4-[[4-(cyclohexylamino)-9,10-dihydro-9,10-dioxo-1-anthracenyl]amino]phenoxy]methyl-, monosodium salt](/img/structure/B14461182.png)
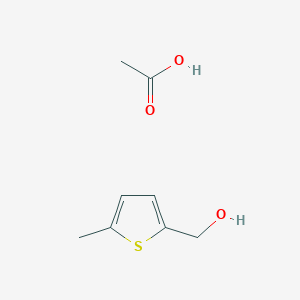
![Chloro-[chloromercurio(cyclohexylidene)methyl]mercury](/img/structure/B14461192.png)
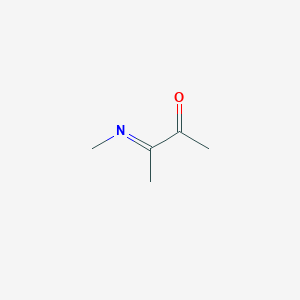
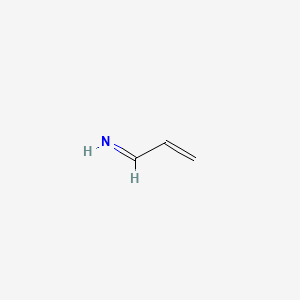
![2-Chloro-1-(1,4,5,6,7,8-hexahydroazonino[5,4-b]indol-3(2H)-yl)butan-1-one](/img/structure/B14461213.png)
